molecular formula C8H10ClNO2S B2705623 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride CAS No. 2173999-54-5

4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2705623
CAS No.: 2173999-54-5
M. Wt: 219.68
InChI Key: GDSXKAVZPRMGEH-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2S·HCl It is a derivative of thieno[2,3-c]pyridine, featuring a carboxylic acid group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting from appropriate precursors such as thiophene derivatives and pyridine derivatives, a condensation reaction can be employed to form the thieno[2,3-c]pyridine core structure.

  • Hydrogenation: The resulting thieno[2,3-c]pyridine can undergo hydrogenation to introduce the 4,5,6,7-tetrahydro structure.

  • Carboxylation: The hydrogenated product can then be carboxylated to introduce the carboxylic acid group.

  • Acidification: Finally, the carboxylic acid derivative can be treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride would involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process would likely include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted thieno[2,3-c]pyridines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The exact pathways involved would vary based on the biological system and the specific research context.

Comparison with Similar Compounds

  • Thieno[3,2-c]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom in the ring.

  • Pyridine derivatives: Compounds with a pyridine ring structure, which may have different substituents and functional groups.

Uniqueness: 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c10-8(11)6-3-5-1-2-9-4-7(5)12-6;/h3,9H,1-2,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSXKAVZPRMGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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